molecular formula C14H16ClNO2S B2569474 (S)-alpha-(3-benzothiophenylmethyl)-proline-HCl CAS No. 1217606-87-5

(S)-alpha-(3-benzothiophenylmethyl)-proline-HCl

Cat. No.: B2569474
CAS No.: 1217606-87-5
M. Wt: 297.8
InChI Key: PBQQMGMOGDOWKS-UQKRIMTDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-alpha-(3-benzothiophenylmethyl)-proline-HCl is a compound that belongs to the class of amino acid derivatives It is characterized by the presence of a benzothiophene moiety attached to the alpha carbon of proline, a cyclic amino acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-alpha-(3-benzothiophenylmethyl)-proline-HCl typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as proline and benzothiophene derivatives.

    Formation of Intermediate: The benzothiophene moiety is introduced to the proline backbone through a series of reactions, including alkylation and cyclization.

    Purification: The intermediate is purified using techniques such as column chromatography.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the intermediate with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(S)-alpha-(3-benzothiophenylmethyl)-proline-HCl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the benzothiophene moiety or the proline backbone.

    Substitution: The compound can undergo substitution reactions to introduce different substituents on the benzothiophene ring or the proline nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

(S)-alpha-(3-benzothiophenylmethyl)-proline-HCl has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (S)-alpha-(3-benzothiophenylmethyl)-proline-HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiophene moiety may play a crucial role in binding to these targets, while the proline backbone provides structural stability. The compound may modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    ®-alpha-(3-benzothiophenylmethyl)-proline-HCl: The enantiomer of the compound, which may have different biological activity.

    Benzothiophene derivatives: Compounds with similar benzothiophene moieties but different substituents or backbones.

    Proline derivatives: Compounds with modifications on the proline backbone, such as N-alkylated or C-alkylated prolines.

Uniqueness

(S)-alpha-(3-benzothiophenylmethyl)-proline-HCl is unique due to the specific combination of the benzothiophene moiety and the proline backbone. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

(2S)-2-(1-benzothiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S.ClH/c16-13(17)14(6-3-7-15-14)8-10-9-18-12-5-2-1-4-11(10)12;/h1-2,4-5,9,15H,3,6-8H2,(H,16,17);1H/t14-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBQQMGMOGDOWKS-UQKRIMTDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)(CC2=CSC3=CC=CC=C32)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@](NC1)(CC2=CSC3=CC=CC=C32)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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